molecular formula C26H42O B1229900 19-Norcholest-4-en-3-one CAS No. 3404-22-6

19-Norcholest-4-en-3-one

Cat. No.: B1229900
CAS No.: 3404-22-6
M. Wt: 370.6 g/mol
InChI Key: GJQWMFNAGHAFDW-DNHZKMRASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

19-Norcholestenone is a cholestanoid.

Scientific Research Applications

Medical Imaging

One of the primary applications of 19-Norcholest-4-en-3-one is in the field of medical imaging, particularly for adrenal gland assessment. The compound has been utilized as a precursor for radiolabeled agents that help visualize cholesterol metabolism in the adrenal cortex.

Case Study: Use in Adrenal Imaging

  • A notable case involved the use of 131I-6β-iodomethyl-19-norcholest-5(10)-en-3β-ol (a derivative of this compound) for scintigraphy. This imaging technique revealed high uptake in an adrenal tumor, which was initially misdiagnosed as a cortical adenoma. Subsequent pathology confirmed it to be a ganglioneuroma, highlighting the importance of accurate imaging in adrenal diagnostics .

Cancer Research

The compound has shown potential in cancer research due to its structural similarity to cholesterol, which plays a critical role in cell membrane integrity and signaling.

Cytotoxic Activity

  • Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this steroid have been tested against human cancer cell lines such as HL-60 and PC-3, showing IC50 values of 6.49 μM and 13.42 μM respectively .

Mechanism of Action

  • The mechanism behind its anticancer activity may involve the inhibition of key cellular pathways associated with tumor growth and survival. Research indicates that certain derivatives can disrupt tubulin polymerization, similar to known chemotherapeutic agents .

Antimycobacterial Activity

Recent studies have explored the potential of this compound and its analogs as antimycobacterial agents against Mycobacterium tuberculosis.

Research Findings

  • Cholesterol analogs that include modifications to the side chains have been shown to inhibit the growth of M. tuberculosis, suggesting that this compound could serve as a scaffold for developing new treatments against tuberculosis .

Biochemical Research

In biochemical studies, this compound has been investigated for its interactions with cytochrome P450 enzymes, which are crucial for steroid metabolism.

Enzyme Interaction Studies

  • Research indicates that certain derivatives are better substrates for oxidation by specific cytochrome P450 enzymes compared to cholesterol itself. This highlights the potential for developing more effective therapeutic agents based on structural modifications of this compound .

Data Table: Summary of Applications

Application AreaDescriptionCase Studies / Findings
Medical ImagingUsed as a precursor for radiolabeled agents in adrenal imagingMisdiagnosis case with high uptake in adrenal tumors
Cancer ResearchExhibits cytotoxic activity against cancer cell linesIC50 values: HL-60 (6.49 μM), PC-3 (13.42 μM)
AntimycobacterialPotential as an antimycobacterial agent against Mycobacterium tuberculosisInhibition studies on cholesterol analogs
Biochemical ResearchInteractions with cytochrome P450 enzymesEnhanced substrate activity compared to cholesterol

Properties

CAS No.

3404-22-6

Molecular Formula

C26H42O

Molecular Weight

370.6 g/mol

IUPAC Name

(8R,9S,10R,13R,14S,17R)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C26H42O/c1-17(2)6-5-7-18(3)24-12-13-25-23-10-8-19-16-20(27)9-11-21(19)22(23)14-15-26(24,25)4/h16-18,21-25H,5-15H2,1-4H3/t18-,21+,22-,23-,24-,25+,26-/m1/s1

InChI Key

GJQWMFNAGHAFDW-DNHZKMRASA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Synonyms

19-norcholest-4-en-3-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19-Norcholest-4-en-3-one
Reactant of Route 2
19-Norcholest-4-en-3-one
Reactant of Route 3
19-Norcholest-4-en-3-one
Reactant of Route 4
19-Norcholest-4-en-3-one
Reactant of Route 5
19-Norcholest-4-en-3-one
Reactant of Route 6
19-Norcholest-4-en-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.